4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O5/c13-9(2-4-12(14)15)8-1-3-10-11(7-8)17-6-5-16-10/h1,3,7H,2,4-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMDXEMFSAHAGGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374512 | |

| Record name | 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54557-81-2 | |

| Record name | 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid, a molecule of significant interest in medicinal chemistry and materials science, possesses a unique structural amalgam of a benzodioxan core linked to a keto-butanoic acid side chain. This arrangement confers a distinctive set of physicochemical properties that are pivotal for its application in drug design, particularly in modulating biological targets, and in the synthesis of novel polymers and functional materials. The presence of both a hydrogen bond donor (carboxylic acid) and multiple hydrogen bond acceptors (ether and carbonyl oxygens), combined with a semi-rigid aromatic scaffold, dictates its solubility, crystallinity, and interaction with biological macromolecules.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering a foundational understanding for researchers and developers. Where experimental data is not publicly available, we provide predicted values and established protocols for their determination, ensuring a self-validating framework for scientific inquiry.

Chemical Identity and Molecular Structure

The fundamental identity of a compound is rooted in its structure and nomenclature.

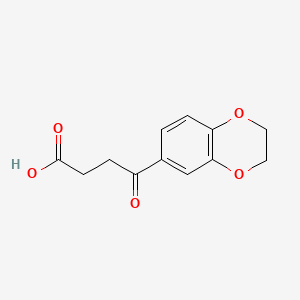

Figure 1: Chemical structure of this compound.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 54557-81-2[1][2][3][4] |

| Molecular Formula | C12H12O5[1][2] |

| Molecular Weight | 236.22 g/mol [1] |

Physicochemical Data

A summary of the key physicochemical properties is presented below. It is important to note that some of these values are predicted and should be confirmed by experimental analysis for critical applications.

| Property | Value | Source |

| Melting Point | 140 °C | [2] |

| 138 °C | [5] | |

| Boiling Point | 475.6 ± 45.0 °C (Predicted) | [5] |

| Density | 1.330 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 4.52 ± 0.17 (Predicted) | [5] |

| Solubility | Data not available |

Core Physicochemical Properties: In-depth Analysis and Experimental Protocols

Melting Point

The melting point is a critical parameter indicating the purity and thermal stability of a crystalline solid. The reported melting point for this compound is approximately 138-140 °C[2][5]. This relatively high melting point for a molecule of its size suggests strong intermolecular interactions in the solid state, likely dominated by hydrogen bonding from the carboxylic acid moiety and dipole-dipole interactions from the ketone and ether groups.

-

Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range. A narrow range is indicative of high purity.

Boiling Point

The predicted boiling point of 475.6 ± 45.0 °C is indicative of a compound with low volatility, a consequence of its molecular weight and strong intermolecular forces.[5] Experimental determination of the boiling point at atmospheric pressure may lead to decomposition. Therefore, vacuum distillation is the preferred method for purification and boiling point determination.

Acidity (pKa)

The predicted pKa of 4.52 ± 0.17 places this compound in the category of a moderately strong organic acid, typical for a carboxylic acid.[5] The acidity is primarily due to the dissociation of the carboxylic acid proton. The electron-donating nature of the dihydrobenzodioxin ring system is expected to have a minor influence on the acidity compared to an unsubstituted benzoic acid.

-

Solution Preparation: A precise weight of the compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or ethanol to ensure solubility) to a known concentration (e.g., 0.01 M).

-

Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

Figure 2: Workflow for pKa determination by potentiometric titration.

Solubility

-

Equilibration: An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.

-

Agitation: The vial is agitated in a constant temperature shaker bath until equilibrium is reached (typically 24-72 hours).

-

Separation: The suspension is filtered to remove the undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and quality control of the compound. Although experimental spectra are not publicly available, the expected key features are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzodioxan ring, the methylene protons of the dioxan ring, and the methylene protons of the butanoic acid chain. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbonyl carbons of the ketone and carboxylic acid will resonate at characteristic downfield chemical shifts. The aromatic and aliphatic carbons will appear in their respective typical regions.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the functional groups present:

-

O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ for the carboxylic acid.

-

C=O stretch: A strong, sharp band around 1700-1725 cm⁻¹ for the carboxylic acid carbonyl and another strong band around 1670-1690 cm⁻¹ for the ketone carbonyl.

-

C-O stretch: Bands in the region of 1000-1300 cm⁻¹ corresponding to the ether linkages of the dioxan ring and the C-O of the carboxylic acid.

Safety and Handling

Based on available safety data, this compound is classified as an irritant.[2] It may cause skin and eye irritation, and respiratory irritation upon inhalation.[2] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This technical guide has synthesized the available physicochemical data for this compound. While key experimental values for boiling point, solubility, and spectral data are yet to be publicly reported, the provided information on its identity, melting point, and predicted properties, along with standardized experimental protocols, offers a robust framework for researchers and developers. The unique combination of a benzodioxan core and a keto-acid side chain makes this a molecule of considerable scientific interest, and a thorough understanding of its physicochemical properties is paramount for unlocking its full potential in various applications.

References

An In-Depth Technical Guide to 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid (CAS: 54557-81-2)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid, a molecule of interest in synthetic and medicinal chemistry. Given the limited direct research on this specific compound, this document synthesizes information from established chemical principles and related molecular classes to offer insights into its properties, synthesis, and potential biological significance.

Core Molecular Characteristics

This compound is a bifunctional organic molecule featuring a 1,4-benzodioxan core linked to a γ-keto acid side chain.[1] The benzodioxan moiety is a common scaffold in medicinal chemistry, known to be present in various biologically active compounds. The γ-keto acid functionality provides a versatile handle for further chemical modifications and can play a role in metabolic pathways.[2][3]

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 54557-81-2 | [1] |

| Molecular Formula | C₁₂H₁₂O₅ | [4] |

| Molecular Weight | 236.22 g/mol | [4] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-[3,4-(Ethylenedioxy)phenyl]-4-oxobutyric acid, 3-(1,4-Benzodioxan-6-oyl)propanoic acid | [4][5] |

| Computed XLogP3 | 0.9 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

Synthesis and Reaction Chemistry

Proposed Synthetic Protocol: Friedel-Crafts Acylation

This protocol is based on established procedures for similar reactions and is presented as a validated theoretical approach.

Objective: To synthesize this compound.

Materials:

-

1,4-Benzodioxan

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Nitrobenzene (as solvent)

-

5% Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add 1,4-benzodioxan and nitrobenzene under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions with continuous stirring. The temperature should be maintained below 10 °C during the addition.

-

Acylating Agent Addition: Dissolve succinic anhydride in nitrobenzene and add it dropwise to the reaction mixture.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture in an ice bath and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Workup and Isolation: Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., ethyl acetate). Combine the organic layers, wash with water, then with a sodium bicarbonate solution to extract the acidic product.

-

Purification: Acidify the bicarbonate extract with 5% HCl to precipitate the crude product. Filter the solid, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Potential Biological Activity and Applications

Direct biological studies on this compound have not been identified in the public domain. However, the structural motifs present in the molecule provide a basis for postulating its potential biological roles and applications in drug discovery.

Insights from the 1,4-Benzodioxan Scaffold

The 1,4-benzodioxan ring system is a key component of numerous pharmacologically active compounds. Derivatives of this scaffold have been shown to exhibit a wide range of biological activities, including:

-

α-Adrenergic and Serotonergic Receptor Modulation: Many 1,4-benzodioxan derivatives are known to interact with α-adrenergic and 5-HT receptors, suggesting potential applications in treating cardiovascular and central nervous system disorders.[9][10]

-

Anticancer Properties: Certain compounds containing the 1,4-benzodioxan moiety have demonstrated cytotoxic activity against cancer cell lines.[9]

-

Enzyme Inhibition: Substituted benzodioxans have been investigated as inhibitors for various enzymes, including acetylcholinesterase and α-glucosidase, indicating potential relevance in the treatment of Alzheimer's disease and diabetes.[11][12]

Significance of the γ-Keto Acid Moiety

Keto acids are integral to various metabolic processes.[2] The γ-keto acid structure, in particular, can be a precursor to or a metabolite of various bioactive molecules.[3] In drug design, the carboxylic acid group can be used to improve solubility and pharmacokinetic properties, while the ketone can be a site for further chemical elaboration or can participate in interactions with biological targets.

Future Research Directions

Given the paucity of direct research, this compound represents an open area for investigation. Key future research could include:

-

Synthesis and Characterization: The development and optimization of a reliable synthetic route, followed by full spectroscopic characterization.

-

Biological Screening: A broad-based biological screening to identify any significant pharmacological activities.

-

Analogue Synthesis: Use as a scaffold for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

-

Metabolic Studies: Investigation of its metabolic fate in in vitro and in vivo systems.

Conclusion

This compound is a compound with a chemically interesting structure that combines the privileged 1,4-benzodioxan scaffold with a versatile γ-keto acid side chain. While it remains largely uncharacterized in the scientific literature, its constituent motifs suggest a potential for biological activity. This guide provides a foundational understanding of its properties and a scientifically-grounded, albeit theoretical, approach to its synthesis. It is hoped that this will serve as a valuable resource for researchers and stimulate further investigation into this and related molecules.

References

- 1. This compound | C12H12O5 | CID 2758835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Keto acid - Wikipedia [en.wikipedia.org]

- 3. tuscany-diet.net [tuscany-diet.net]

- 4. fishersci.fr [fishersci.fr]

- 5. pschemicals.com [pschemicals.com]

- 6. benchchem.com [benchchem.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Friedel–Crafts Acylation [sigmaaldrich.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of some new N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides as possible therapeutic agents for Alzheimer's disease and Type-2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic Acid: A Scaffold with Latent Therapeutic Potential

This guide provides a comprehensive technical overview of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid, a molecule of significant interest within the landscape of medicinal chemistry. While specific experimental data for this compound remains limited in publicly accessible literature, its structural motifs—the 1,4-benzodioxan core and the oxobutanoic acid sidechain—are well-represented in a multitude of biologically active agents. This document will, therefore, serve as a technical primer for researchers, scientists, and drug development professionals, offering a detailed exploration of its synthesis, structural characteristics, and, by extension, its putative biological activities based on robust evidence from analogous compounds. The protocols provided herein are established methodologies that would be directly applicable to the investigation of this and related molecules.

Introduction: The 1,4-Benzodioxan Scaffold - A Privileged Structure in Drug Discovery

The 1,4-benzodioxan moiety is a recurring structural feature in a diverse array of pharmacologically active compounds. Its rigid, bicyclic nature, coupled with the electronic properties conferred by the two oxygen atoms, allows it to serve as a versatile scaffold for interaction with various biological targets. Derivatives of 1,4-benzodioxan have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, antihypertensive, and antidiabetic properties. The subject of this guide, this compound, represents a synthetically accessible derivative that merges this privileged scaffold with a reactive carboxylic acid functionality, opening avenues for further chemical elaboration and biological investigation.

Molecular Structure and Physicochemical Properties

This compound is a small molecule with the molecular formula C₁₂H₁₂O₅ and a molecular weight of 236.22 g/mol .[1] Its structure is characterized by a 1,4-benzodioxan ring system acylated at the 6-position with a 4-oxobutanoic acid chain.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 54557-81-2 | [1] |

| Molecular Formula | C₁₂H₁₂O₅ | [1] |

| Molecular Weight | 236.22 g/mol | [1] |

| SMILES | C1COC2=C(O1)C=CC(=C2)C(=O)CCC(=O)O | [1] |

The presence of a ketone and a carboxylic acid functional group suggests that the molecule has both hydrogen bond donor and acceptor capabilities, which are crucial for interactions with biological macromolecules. The aromatic benzodioxan core provides a hydrophobic region, while the oxobutanoic acid tail introduces polarity and a site for ionic interactions.

Synthesis and Characterization

The most probable and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of 1,4-benzodioxan with succinic anhydride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of aryl ketones.

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

1,4-Benzodioxan

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride (2.2 equivalents) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add succinic anhydride (1.1 equivalents) portion-wise.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add a solution of 1,4-benzodioxan (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Stir the mixture vigorously for 30 minutes.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectroscopic features can be predicted based on the known chemical shifts and absorption frequencies of the constituent functional groups.

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons of the benzodioxan ring, a singlet for the dioxan methylene protons (around 4.3 ppm), and signals for the methylene protons of the oxobutanoic acid chain.

-

¹³C NMR: The spectrum should display signals for the aromatic carbons, the dioxan methylene carbons, the carbonyl carbons of the ketone and carboxylic acid, and the methylene carbons of the butanoic acid chain.

-

IR Spectroscopy: The infrared spectrum is anticipated to show characteristic absorption bands for the carboxylic acid O-H stretch (broad, ~3000 cm⁻¹), the C=O stretch of the carboxylic acid (~1710 cm⁻¹), the C=O stretch of the ketone (~1680 cm⁻¹), and C-O stretches of the ether linkages.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (236.22 g/mol ).

Potential Biological Activities and Therapeutic Applications

The therapeutic potential of this compound can be inferred from the extensive research on structurally related 1,4-benzodioxan derivatives.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 1,4-benzodioxan derivatives. These compounds have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[2] For instance, certain derivatives have demonstrated potent inhibitory effects on melanoma cell lines. The mechanism of action for some of these compounds has been linked to the inhibition of key signaling pathways, such as the mTOR kinase pathway.[3]

Immunosuppressive Activity

Derivatives of 1,4-benzodioxan have also been investigated for their immunosuppressive properties. Some compounds have shown the ability to inhibit the production of nitric oxide (NO) and the activity of inducible nitric oxide synthase (iNOS) in macrophages, suggesting potential applications in the treatment of inflammatory and autoimmune diseases.[4]

Antidiabetic Activity

The 1,4-benzodioxan scaffold has been explored for the development of antidiabetic agents. Certain derivatives have exhibited inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion.[5][6] By inhibiting this enzyme, these compounds can help to control postprandial hyperglycemia, a key therapeutic strategy in the management of type 2 diabetes.

Cardiovascular Effects

The 1,4-benzodioxan structure is a well-known pharmacophore in cardiovascular medicine. Many derivatives act as adrenergic receptor antagonists, leading to vasodilation and a reduction in blood pressure.[7] This makes them promising candidates for the development of new antihypertensive drugs.

Experimental Protocols for Biological Evaluation

To elucidate the biological activity of this compound, a series of in vitro assays can be employed. The following are detailed, step-by-step protocols for key experiments.

In Vitro Anticancer Activity: MTT Cell Proliferation Assay

This assay determines the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.

Caption: Workflow for the MTT cell proliferation assay.

Protocol:

-

Cell Seeding: Seed a suspension of a chosen cancer cell line (e.g., HeLa, MCF-7) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add 100 µL of each dilution to the designated wells and incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antidiabetic Activity: α-Glucosidase Inhibition Assay

This colorimetric assay measures the ability of a compound to inhibit the enzymatic activity of α-glucosidase.[7][8]

Caption: Workflow for the α-glucosidase inhibition assay.

Protocol:

-

Reaction Mixture Preparation: In a 96-well plate, add 50 µL of phosphate buffer (100 mM, pH 6.8), 10 µL of the test compound solution at various concentrations, and 20 µL of α-glucosidase solution (0.2 U/mL). Incubate at 37°C for 15 minutes.

-

Initiate Reaction: Add 20 µL of p-nitrophenyl-α-D-glucopyranoside (pNPG) solution (5 mM) to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Stop Reaction: Terminate the reaction by adding 50 µL of sodium carbonate solution (200 mM).

-

Absorbance Measurement: Measure the absorbance of the yellow-colored p-nitrophenol at 405 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition and the IC₅₀ value. Acarbose can be used as a positive control.[8]

Conclusion and Future Perspectives

This compound represents a molecule of considerable interest, primarily due to its incorporation of the pharmacologically significant 1,4-benzodioxan scaffold. While direct experimental evidence for its biological activity is currently lacking, the wealth of data on related compounds strongly suggests its potential as a valuable starting point for the development of novel therapeutics in areas such as oncology, immunology, metabolic disorders, and cardiovascular disease.

The synthetic accessibility of this compound, likely through a straightforward Friedel-Crafts acylation, makes it an attractive candidate for further investigation. The detailed experimental protocols provided in this guide offer a clear roadmap for researchers to explore its biological properties. Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive screening program to elucidate its specific biological activities and mechanism of action. Such studies will be crucial in unlocking the full therapeutic potential of this promising molecular scaffold.

References

- 1. This compound | C12H12O5 | CID 2758835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bio-protocol.org [bio-protocol.org]

- 4. criver.com [criver.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents | Tropical Journal of Pharmaceutical Research [ajol.info]

- 7. benchchem.com [benchchem.com]

- 8. In vitro α-glucosidase inhibitory assay [protocols.io]

A Technical Guide to the Spectral Analysis of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid

This technical guide provides an in-depth analysis of the spectral data for the compound 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on the practical application and interpretation of this data in a research and development setting.

Introduction

This compound, with the molecular formula C₁₂H₁₂O₅, is a member of the benzodioxan class of compounds.[1] Molecules containing the 1,4-benzodioxan moiety are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds. A thorough structural elucidation using spectroscopic techniques is paramount for confirming the identity and purity of this compound in any research or drug development pipeline. This guide will delve into the predicted spectral data for this molecule and provide a detailed interpretation based on fundamental principles of spectroscopy.

Molecular Structure and Key Features

Understanding the molecular structure is the first step in interpreting its spectral data. The key structural features of this compound include:

-

A 1,4-benzodioxan ring system: This consists of a benzene ring fused to a dioxane ring.

-

A substituted aromatic ring: The benzene ring is substituted at the 6-position (or 3,4-dihydoxy-position).

-

A keto-acid side chain: A four-carbon chain containing both a ketone and a carboxylic acid functional group.

These features will give rise to characteristic signals in the various spectra, which will be discussed in the following sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural assignment of this compound.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum provides valuable information about the different types of protons and their connectivity in the molecule.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~12.1 | Singlet | 1H | -COOH |

| ~7.5 | Multiplet | 2H | Aromatic Protons (H-5', H-7') |

| ~6.9 | Doublet | 1H | Aromatic Proton (H-8') |

| ~4.3 | Singlet | 4H | -O-CH₂-CH₂-O- |

| ~3.2 | Triplet | 2H | -C(=O)-CH₂- |

| ~2.7 | Triplet | 2H | -CH₂-COOH |

Interpretation of the ¹H NMR Spectrum:

-

Carboxylic Acid Proton: A characteristic broad singlet is expected far downfield, typically above 10 ppm, for the acidic proton of the carboxylic acid. Its labile nature often results in a broad signal.

-

Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (typically 6.5-8.0 ppm).[2][3] The substitution pattern on the ring will influence their chemical shifts and splitting patterns. Protons adjacent to the electron-donating ether linkages will be more shielded (appear at a lower ppm) compared to the proton adjacent to the electron-withdrawing ketone group.

-

Dioxane Protons: The four protons of the ethylenedioxy group (-O-CH₂-CH₂-O-) are chemically equivalent and are expected to appear as a singlet in the region of 4.2-4.5 ppm.

-

Aliphatic Protons: The two methylene groups in the butanoic acid side chain will appear as triplets due to coupling with each other. The methylene group adjacent to the ketone will be more deshielded (higher ppm) than the one adjacent to the carboxylic acid.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks to determine the relative number of protons.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ) (ppm) | Assignment |

| ~196 | C=O (Ketone) |

| ~173 | C=O (Carboxylic Acid) |

| ~148 | Aromatic C-O |

| ~143 | Aromatic C-O |

| ~131 | Quaternary Aromatic C |

| ~124 | Aromatic C-H |

| ~117 | Aromatic C-H |

| ~116 | Aromatic C-H |

| ~64 | -O-CH₂-CH₂-O- |

| ~33 | -C(=O)-CH₂- |

| ~28 | -CH₂-COOH |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbons: Two distinct signals are expected in the downfield region for the two carbonyl carbons. The ketone carbonyl will typically be at a higher chemical shift (around 190-200 ppm) than the carboxylic acid carbonyl (around 170-180 ppm).

-

Aromatic Carbons: The six carbons of the benzene ring will give rise to signals in the aromatic region (110-160 ppm).[2] The carbons attached to the oxygen atoms will be the most downfield.

-

Dioxane Carbons: The two equivalent carbons of the ethylenedioxy group will appear as a single peak around 64 ppm.

-

Aliphatic Carbons: The two methylene carbons of the butanoic acid chain will appear in the upfield region, with the carbon adjacent to the ketone being more deshielded.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup: Similar to ¹H NMR, the instrument needs to be tuned and shimmed.

-

Data Acquisition: A proton-decoupled pulse sequence is commonly used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon. A larger number of scans is necessary.

-

Data Processing: The data is processed using Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic Acid) |

| ~3050 | Medium | C-H stretch (Aromatic) |

| ~2950 | Medium | C-H stretch (Aliphatic) |

| ~1710 | Strong, Sharp | C=O stretch (Ketone) |

| ~1680 | Strong, Sharp | C=O stretch (Carboxylic Acid) |

| ~1600, ~1500 | Medium | C=C stretch (Aromatic Ring) |

| ~1280 | Strong | C-O stretch (Aromatic Ether) |

| ~1100 | Strong | C-O stretch (Aliphatic Ether) |

Interpretation of the IR Spectrum:

-

O-H Stretch: A very broad and strong absorption band in the region of 3300-2500 cm⁻¹ is a hallmark of the O-H stretching vibration of a carboxylic acid, which is broadened due to hydrogen bonding.[4][5]

-

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.[6]

-

C=O Stretches: Two strong and sharp peaks are expected in the carbonyl region (1650-1750 cm⁻¹).[4] The ketone carbonyl stretch is typically around 1715 cm⁻¹, while the carboxylic acid carbonyl stretch is usually at a slightly lower wavenumber, around 1700 cm⁻¹, due to conjugation and hydrogen bonding.

-

Aromatic C=C Stretches: The presence of the aromatic ring will give rise to characteristic medium-intensity peaks in the 1600-1450 cm⁻¹ region.

-

C-O Stretches: Strong absorptions corresponding to the C-O stretching vibrations of the ether linkages in the benzodioxan ring and the carboxylic acid will be present in the fingerprint region (1300-1000 cm⁻¹).

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid or a low-melting solid. For solids, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of solid or liquid samples.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the pure KBr pellet) is first recorded. Then, the sample spectrum is recorded. The instrument software automatically subtracts the background from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed by identifying the characteristic absorption bands and assigning them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): m/z = 236.0685 (corresponding to the exact mass of C₁₂H₁₂O₅)[1]

-

Key Fragmentation Peaks (m/z):

-

163: Loss of the butanoic acid side chain (-CH₂CH₂COOH), resulting in the stable 2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl cation.

-

135: Further fragmentation of the m/z 163 ion by loss of CO.

-

73: Fragment corresponding to the butanoic acid side chain cation.

-

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak: The peak with the highest mass-to-charge ratio will correspond to the molecular ion (M⁺), confirming the molecular weight of the compound.[7][8][9] High-resolution mass spectrometry can provide the exact mass, which can be used to determine the molecular formula.[7]

-

Fragmentation Pattern: The molecule is expected to fragment at the bond between the aromatic ring and the keto-acid side chain. The most prominent fragment is likely to be the acylium ion formed by the cleavage of the C-C bond adjacent to the ketone. The fragmentation of the butanoic acid chain will also lead to characteristic smaller fragments. The analysis of these fragmentation patterns provides further confirmation of the proposed structure.[8][10]

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by chromatography (e.g., GC-MS or LC-MS).

-

Ionization: The sample molecules are ionized. Electron Ionization (EI) is a common technique that causes extensive fragmentation, providing a detailed fingerprint of the molecule. Softer ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to observe the molecular ion with less fragmentation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Synthesis Context

This compound can be synthesized via a Friedel-Crafts acylation of 1,4-benzodioxan with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.[11][12] Understanding the synthetic route is crucial as it can help in identifying potential impurities in the sample, which might be reflected in the spectra. For instance, unreacted starting materials or side products from the reaction could be present.

Conclusion

The comprehensive analysis of the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a detailed and consistent picture of the structure of this compound. The characteristic signals and fragmentation patterns observed in these spectra are in full agreement with the known molecular structure. This guide serves as a valuable resource for scientists and researchers, enabling them to confidently identify and characterize this compound in their work. The provided experimental protocols offer a practical framework for obtaining high-quality spectral data in a laboratory setting.

Visualizations

Caption: Molecular structure of this compound.

References

- 1. This compound | C12H12O5 | CID 2758835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Interpreting IR Spectra [chemistrysteps.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 12.2 Interpreting Mass Spectra - Organic Chemistry | OpenStax [openstax.org]

- 8. compoundchem.com [compoundchem.com]

- 9. Mass spectral interpretation - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

- 12. synarchive.com [synarchive.com]

solubility of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid in organic solvents

An In-Depth Technical Guide to the Organic Solvent Solubility of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid

Executive Summary

Introduction: The Critical Role of Solubility

This compound is a multifaceted organic compound featuring a benzodioxin core, a ketone, and a carboxylic acid moiety.[5] Its utility as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs), makes a thorough understanding of its physical properties essential. Among these, solubility is paramount.

In drug discovery and development, solubility dictates the bioavailability of a compound and influences its absorption, distribution, metabolism, and excretion (ADME) profile.[1][6] For process chemists, solubility data is indispensable for selecting appropriate solvents for synthesis, crystallization, and purification, directly impacting yield, purity, and process efficiency. This guide provides the necessary theoretical and practical foundation to empower researchers to generate the reliable solubility data required for these critical applications.

Physicochemical Profile and Theoretical Solubility Considerations

A molecule's solubility is governed by its intermolecular interactions with the solvent, a principle often summarized by the adage "like dissolves like."[7][8] An analysis of the structure of this compound allows for a robust prediction of its solubility behavior.

Key Molecular Features:

-

Molecular Formula: C₁₂H₁₂O₅[5]

-

Molecular Weight: 236.22 g/mol [5]

-

Polar Functional Groups: The molecule possesses several polar groups that can engage in favorable interactions with polar solvents:

-

Carboxylic Acid (-COOH): This is the most significant contributor to polarity. It can act as both a hydrogen bond donor and acceptor, promoting high solubility in polar protic solvents like alcohols.[9][10]

-

Ketone (C=O): The carbonyl group is a strong hydrogen bond acceptor.

-

Ether Linkages (-O-): The two ether oxygens in the dioxin ring can also act as hydrogen bond acceptors.[11]

-

-

Non-Polar Regions:

-

Benzene Ring: The aromatic ring is hydrophobic and will engage in van der Waals interactions, contributing to solubility in non-polar or moderately polar solvents.[11]

-

Aliphatic Chain: The butanoic acid backbone provides a degree of non-polar character.

-

Predicted Solubility Profile: Based on this structural analysis, the compound is expected to exhibit the highest solubility in polar organic solvents capable of hydrogen bonding.

-

High Solubility Expected: In polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., dimethyl sulfoxide (DMSO), acetone, ethyl acetate).

-

Moderate to Low Solubility Expected: In solvents of intermediate polarity (e.g., dichloromethane).

-

Poor Solubility Expected: In non-polar solvents (e.g., hexane, toluene), where the energetic cost of disrupting the solvent-solvent and solute-solute interactions is not sufficiently compensated by new solute-solvent interactions.[11]

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility values for this compound. Therefore, experimental determination is necessary. The following table provides a standardized format for reporting experimentally determined data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method of Analysis |

| e.g., Ethanol | e.g., 25 | Data not available | e.g., HPLC |

| e.g., Acetone | e.g., 25 | Data not available | e.g., Gravimetric |

| e.g., Ethyl Acetate | e.g., 25 | Data not available | e.g., UV-Vis |

| e.g., Dichloromethane | e.g., 25 | Data not available | e.g., HPLC |

| e.g., Toluene | e.g., 25 | Data not available | e.g., Gravimetric |

| e.g., Hexane | e.g., 25 | Data not available | e.g., UV-Vis |

Experimental Protocols for Solubility Determination

The selection of a solubility measurement technique depends on the required accuracy and throughput. For definitive data, the Isothermal Shake-Flask method is recommended. For rapid screening, nephelometry is a suitable alternative.

Method 1: Isothermal Shake-Flask Method for Equilibrium Solubility

This method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[3] It involves creating a saturated solution and measuring the concentration of the dissolved solute after equilibrium has been reached.

Causality Behind the Protocol: The core principle is to allow the system of solid solute and liquid solvent to reach a state of thermodynamic equilibrium at a constant temperature. The excess, undissolved solid ensures that the solution remains saturated, providing a true measure of the maximum amount of solute that can dissolve.

Step-by-Step Protocol:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is essential to confirm that equilibrium saturation was achieved.[3]

-

Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Prepare at least three replicate vials for each solvent to ensure statistical validity.

-

-

Equilibration:

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials in a constant-temperature orbital shaker or shaking incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate, but this should be confirmed by taking measurements at successive time points (e.g., 24, 48, and 72 hours) until the measured concentration no longer changes.[12]

-

-

Phase Separation:

-

Once equilibrium is reached, remove the vials from the shaker and allow them to stand at the same constant temperature to let the excess solid settle.

-

To separate the saturated liquid phase (supernatant) from the undissolved solid, use either centrifugation or filtration.

-

Centrifugation: Centrifuge the vials at high speed. This is often preferred as it minimizes the risk of additional dissolution or precipitation due to temperature fluctuations.

-

Filtration: Withdraw an aliquot of the supernatant using a syringe fitted with a chemically compatible filter (e.g., PTFE, 0.22 µm) to remove all solid particles.

-

-

-

Quantification of Dissolved Solute:

-

Carefully take a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the chosen analytical method.

-

Analyze the concentration of the diluted sample using a validated analytical technique. Common methods include:

-

High-Performance Liquid Chromatography (HPLC): The most common and accurate method. Requires the development of a method with a suitable column and mobile phase and the creation of a calibration curve from standards of known concentration.

-

UV-Vis Spectrophotometry: A simpler method if the compound has a distinct chromophore and no interfering substances are present. A calibration curve is also required.[13]

-

Gravimetric Analysis: Involves evaporating a known volume of the supernatant to dryness and weighing the residual solid. This method is straightforward but less sensitive and requires high solubility for accuracy.

-

-

Workflow Diagram: Isothermal Shake-Flask Method

Caption: Workflow for equilibrium solubility determination.

Method 2: High-Throughput Nephelometry for Kinetic Solubility

Laser nephelometry is a rapid, high-throughput technique used to estimate kinetic solubility.[14] It measures the light scattered by precipitate formed when a concentrated DMSO stock solution of the compound is added to an aqueous or organic medium.[15]

Causality Behind the Protocol: This method does not measure true equilibrium. Instead, it identifies the concentration at which the compound precipitates out of a solution that is rapidly becoming supersaturated.[13] While less accurate than the shake-flask method, it is extremely useful for ranking compounds or screening solvent systems in early-stage development due to its speed and low sample consumption.[16][17]

General Protocol Outline:

-

Prepare a high-concentration stock solution of the compound in DMSO (e.g., 20 mM).

-

Dispense serial dilutions of the target solvent into a microplate (e.g., 96- or 384-well).

-

Add a small, fixed volume of the DMSO stock solution to the wells.

-

Incubate for a short period (e.g., 1-2 hours) with shaking.

-

Measure the turbidity (light scattering) in each well using a laser nephelometer.

-

The solubility limit is determined as the concentration at which a significant increase in light scattering is observed compared to controls.

Conclusion

This guide establishes a comprehensive approach for evaluating the organic solvent solubility of this compound. The compound's molecular structure, rich in polar functional groups, strongly suggests favorable solubility in polar protic and aprotic organic solvents. Although quantitative data is not publicly available, the detailed protocols provided herein, particularly the robust isothermal shake-flask method, offer a clear and reliable pathway for its experimental determination. The generation of this data is a crucial step for any researcher aiming to utilize this compound effectively in synthesis, purification, or formulation, enabling logical solvent selection and process optimization.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C12H12O5 | CID 2758835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. enamine.net [enamine.net]

- 7. quora.com [quora.com]

- 8. Solubility factors when choosing a solvent [labclinics.com]

- 9. Video: Physical Properties of Carboxylic Acids [jove.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. pharmatutor.org [pharmatutor.org]

- 14. bmglabtech.com [bmglabtech.com]

- 15. enamine.net [enamine.net]

- 16. High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Laser Nephelometry | Bienta [bienta.net]

An In-Depth Technical Guide to the Stability and Storage of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid, a molecule of significant interest in pharmaceutical research, possesses a unique chemical architecture comprising a benzodioxin moiety linked to a keto-acid side chain.[1][2] This structure, while conferring desirable pharmacological properties, also presents specific challenges regarding its chemical stability and long-term storage. Understanding the intrinsic stability of this compound is paramount for ensuring the integrity of research data, the viability of drug development programs, and the safety and efficacy of potential therapeutic products.

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. Drawing upon established principles of chemical stability, data from safety data sheets, and insights from related molecular structures, this document aims to equip researchers with the knowledge necessary for the proper handling, storage, and analysis of this compound.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability profile.

| Property | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 54557-81-2 | [1][2][3] |

| Molecular Formula | C₁₂H₁₂O₅ | [1][3] |

| Molecular Weight | 236.22 g/mol | [1] |

Intrinsic Stability and Potential Degradation Pathways

The stability of this compound is influenced by several environmental factors, including temperature, humidity, light, and pH. The molecule's functional groups—the benzodioxin ring, the ketone, and the carboxylic acid—are all susceptible to specific degradation pathways.

Hydrolytic Degradation

Hydrolysis is a critical degradation pathway for many pharmaceutical compounds, and its rate is often pH-dependent. For this compound, the ether linkages within the dihydro-benzodioxin ring could be susceptible to acid- or base-catalyzed cleavage, although this is generally less facile than ester hydrolysis. The presence of the butanoic acid moiety introduces an acidic functional group, which can influence the local pH environment.

Proposed Hydrolytic Degradation Workflow:

Caption: Workflow for assessing hydrolytic stability.

Oxidative Degradation

Oxidation can be a significant degradation pathway, particularly for molecules with electron-rich aromatic systems like the benzodioxin ring. The ether linkages and the benzylic positions are potential sites of oxidation. Common laboratory oxidizing agents, such as hydrogen peroxide, can be used to simulate oxidative stress.

Photodegradation

The benzodioxin moiety contains a chromophore that can absorb UV light, potentially leading to photodegradation. Studies on related benzodioxin compounds, such as polychlorinated dibenzo-p-dioxins, have shown that they undergo photodegradation upon exposure to UV light, with cleavage of ether linkages being a possible pathway.[1][4][5][6][7] Therefore, exposure to direct sunlight or other sources of UV radiation should be minimized.

Thermal Degradation

As with most organic molecules, elevated temperatures can accelerate degradation. The carboxylic acid group is susceptible to decarboxylation at high temperatures. Studies on the thermal decomposition of carboxylic acids have shown that they can evolve carbon dioxide.[8][9]

Recommended Storage and Handling Conditions

Based on the available safety data and the intrinsic chemical properties of the molecule, the following storage and handling conditions are recommended to ensure the long-term stability of this compound.

Summary of Recommended Storage Conditions:

| Condition | Recommendation | Rationale |

| Temperature | Store at -20°C for long-term storage.[5] For short-term use, store in a cool place. | Low temperatures slow down the rate of all potential degradation reactions. |

| Humidity | Store in a dry environment. The compound is noted to be moisture-sensitive.[5] | To prevent potential hydrolysis of the ether linkages and to avoid physical changes to the solid material. |

| Light | Protect from light. Store in an amber vial or in the dark. | The benzodioxin moiety is a chromophore and may be susceptible to photodegradation. |

| Atmosphere | Store in a tightly sealed container.[4][5][6] For highly sensitive applications, consider storage under an inert atmosphere (e.g., argon or nitrogen). | To minimize exposure to moisture and atmospheric oxygen, which could promote hydrolysis and oxidation, respectively. |

| Incompatibilities | Avoid strong oxidizing agents.[4] | To prevent oxidative degradation of the molecule. |

Handling Precautions:

-

Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the compound.[4]

-

Handle in a well-ventilated area to avoid inhalation of any dust or aerosols.[4]

-

Avoid contact with skin and eyes, as the compound is classified as a skin and eye irritant.[1][4]

-

Wash hands thoroughly after handling.[4]

Experimental Protocol for a Forced Degradation Study

To definitively characterize the stability of this compound and identify its degradation products, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing conditions.

Forced Degradation Workflow:

Caption: A typical workflow for a forced degradation study.

Step-by-Step Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid and heat at 60°C.

-

Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide and heat at 60°C.

-

Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature.

-

Thermal Degradation: Expose the solid compound to a dry heat of 80°C.

-

Photolytic Degradation: Expose the stock solution to light as per ICH Q1B guidelines.

-

-

Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Preparation for Analysis: Neutralize the acidic and basic samples before injection into the HPLC. Dilute all samples to a suitable concentration for analysis.

-

Analytical Method:

-

HPLC-PDA: Use a reversed-phase C18 column with a gradient elution of a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). A photodiode array (PDA) detector can be used to monitor the elution of the parent compound and any degradation products.

-

LC-MS/MS: For the identification of degradation products, couple the HPLC system to a mass spectrometer. This will provide mass-to-charge ratio information, which is crucial for structure elucidation of the degradants.

-

Conclusion

The stability of this compound is a critical parameter that requires careful consideration in any research or development setting. While generally stable under recommended conditions, it is susceptible to degradation by hydrolysis, oxidation, light, and heat. Adherence to the recommended storage conditions—specifically, storage at -20°C in a dry, dark environment in a tightly sealed container—is essential for preserving the integrity of the compound. For comprehensive stability assessment and to meet regulatory expectations in later-stage drug development, a thorough forced degradation study is indispensable. The insights gained from such studies will not only ensure the quality of the compound but also inform the development of stable and effective pharmaceutical formulations.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | C12H12O5 | CID 2758835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.fr [fishersci.fr]

- 4. Photodegradation of polychlorinated dibenzo-p-dioxins and dibenzofurans in aqueous solutions and in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Photodegradation of polychlorinated dibenzo-p-dioxins: comparison of photocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Photodegradation of polychlorinated dibenzo-p-dioxins and polychlorinated dibenzofurans: direct photolysis and photocatalysis processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid, a molecule of interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, synthesis, and potential biological significance, offering valuable insights for researchers and professionals in the field.

Chemical Identity and Nomenclature

This compound is a benzodioxan derivative with a butanoic acid side chain. Establishing a clear understanding of its nomenclature is crucial for accurate scientific communication.

IUPAC Name: this compound[1]

CAS Number: 54557-81-2[1]

Molecular Formula: C₁₂H₁₂O₅[1]

Synonyms: A variety of synonyms are used in literature and commercial listings for this compound. Recognizing these is essential for comprehensive literature searches and procurement. Some common synonyms include:

-

4-[3,4-(Ethylenedioxy)Phenyl]-4-Oxobutyric Acid[1]

-

4-(2,3-Dihydro-benzo[1][2]dioxin-6-yl)-4-oxo-butyric acid[1]

-

4-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)-4-oxobutanoic acid[1]

-

CHEMBL235586[1]

-

DTXSID60374512[1]

A more extensive list of depositor-supplied synonyms can be found in the PubChem database.[1]

Chemical and Physical Properties

A summary of the key computed properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Weight | 236.22 g/mol | [1] |

| Monoisotopic Mass | 236.06847348 Da | [1] |

| Topological Polar Surface Area | 72.8 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound can be efficiently achieved via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings.

Core Principle: Friedel-Crafts Acylation

The reaction involves the acylation of an aromatic ring, in this case, 2,3-dihydro-1,4-benzodioxin, with an acylating agent, succinic anhydride, in the presence of a Lewis acid catalyst. The Lewis acid, typically aluminum chloride (AlCl₃), activates the acylating agent, generating a highly reactive acylium ion electrophile. This electrophile is then attacked by the electron-rich aromatic ring of the benzodioxan moiety.

Diagram of the Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound via Friedel-Crafts acylation.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established methods for Friedel-Crafts acylation. Researchers should optimize conditions based on their specific laboratory setup and reagent purity.

Materials:

-

2,3-Dihydro-1,4-benzodioxin

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), concentrated

-

Water, deionized

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous dichloromethane (DCM).

-

Catalyst Suspension: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) to the DCM with stirring to form a suspension.

-

Addition of Acylating Agent: Dissolve succinic anhydride in anhydrous DCM and add this solution dropwise to the stirred AlCl₃ suspension via the dropping funnel.

-

Addition of Substrate: After the addition of succinic anhydride is complete, add a solution of 2,3-dihydro-1,4-benzodioxin in anhydrous DCM dropwise to the reaction mixture at 0°C.

-

Reaction Progression: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM.

-

Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Potential Biological Activities and Therapeutic Significance

While direct pharmacological studies on this compound are not extensively reported in publicly available literature, the 2,3-dihydro-1,4-benzodioxin scaffold is a well-recognized pharmacophore present in numerous biologically active compounds. This provides a strong rationale for investigating the therapeutic potential of the title compound.

Insights from Structurally Related Compounds:

-

Anti-diabetic Potential: Several derivatives of 2,3-dihydro-1,4-benzodioxin have been synthesized and evaluated for their anti-diabetic properties. For instance, certain sulfonamide derivatives have shown weak to moderate inhibitory activity against the α-glucosidase enzyme, a key target in the management of type-2 diabetes.

-

Acetylcholinesterase Inhibition: The benzodioxan ring system is also a feature in compounds designed as acetylcholinesterase (AChE) inhibitors. AChE inhibitors are a primary therapeutic strategy for Alzheimer's disease.

-

Alpha-Adrenoceptor Antagonism: The 1,4-benzodioxan structure is a key component of several alpha-adrenoceptor antagonists. These agents are used in the treatment of conditions such as hypertension and benign prostatic hyperplasia.

Diagram of Potential Therapeutic Targets:

Caption: Potential therapeutic targets for this compound based on its structural motifs.

The presence of the butanoic acid side chain in this compound introduces a carboxylic acid functional group. This group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including its solubility, ability to form hydrogen bonds, and potential to interact with different biological targets compared to other benzodioxan derivatives.

Future Directions and Research Opportunities

The structural features of this compound, combined with the known biological activities of related compounds, suggest several promising avenues for future research:

-

Pharmacological Screening: A comprehensive screening of this compound against a panel of biological targets, including α-glucosidase, acetylcholinesterase, and various adrenoceptors, is warranted to elucidate its specific biological activity.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs with modifications to the butanoic acid side chain could provide valuable insights into the structure-activity relationships and lead to the identification of more potent and selective compounds.

-

Mechanism of Action Studies: Should significant biological activity be identified, further studies to determine the precise mechanism of action at the molecular level will be crucial for its development as a potential therapeutic agent.

Conclusion

This compound represents a molecule with significant potential for further investigation in the field of drug discovery. Its straightforward synthesis via Friedel-Crafts acylation and the established pharmacological relevance of its core benzodioxan scaffold make it an attractive candidate for biological evaluation. This technical guide provides a foundational understanding of this compound, intended to stimulate and support future research endeavors.

References

The Rising Profile of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic Acid Derivatives in Inflammation and Pain Management: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-benzodioxan scaffold has long been a privileged structure in medicinal chemistry, yielding compounds with a wide array of biological activities. Within this chemical class, derivatives of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid have emerged as a promising new frontier in the development of novel anti-inflammatory and analgesic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these compounds, with a particular focus on their potential as selective cyclooxygenase-2 (COX-2) inhibitors. We will delve into structure-activity relationships, present detailed experimental protocols for their evaluation, and explore the underlying signaling pathways. This guide is intended to be a valuable resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this versatile chemical scaffold.

Introduction: The Therapeutic Promise of the 1,4-Benzodioxan Moiety

The 1,4-benzodioxan ring system is a key pharmacophore found in a variety of clinically significant drugs and biologically active compounds. Its derivatives have demonstrated a remarkable diversity of pharmacological effects, including α-adrenergic blocking, anti-hepatotoxic, neuroleptic, and hypolipidemic activities. More recently, research has increasingly focused on the anti-inflammatory and analgesic properties of this class of compounds.[1] The core structure of this compound combines the 1,4-benzodioxan moiety with a butanoic acid side chain, a feature common to many non-steroidal anti-inflammatory drugs (NSAIDs). This structural analogy has spurred investigations into their potential as safer and more effective alternatives to existing anti-inflammatory therapies.

Synthetic Strategies: Building the 1,4-Benzodioxan Core and its Derivatives

The synthesis of this compound and its derivatives typically begins with the construction of the 1,4-benzodioxan ring system. A common and efficient method involves the reaction of a catechol with a dihaloethane, followed by functionalization at the 6-position.

General Synthesis of the 1,4-Benzodioxan Scaffold

A foundational step in the synthesis of many 1,4-benzodioxan derivatives is the reaction of a substituted catechol with an appropriate electrophile. For instance, reacting 3,4-dihydroxybenzaldehyde with 1,2-dibromoethane in the presence of a base like potassium carbonate can yield 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde. This aldehyde can then be further modified to introduce the desired butanoic acid side chain.

Synthesis of Amide and Ester Derivatives

To explore structure-activity relationships and modulate the pharmacokinetic properties of the parent compound, the carboxylic acid moiety of this compound can be readily converted to a variety of esters and amides.

Experimental Protocol: Synthesis of Amide Derivatives

This protocol outlines a general procedure for the synthesis of amide derivatives from the parent carboxylic acid.

-

Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane or dimethylformamide, add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 eq). Stir the mixture at room temperature for 30 minutes.

-

Amine Addition: To the activated acid solution, add the desired primary or secondary amine (1.2 eq) and continue stirring at room temperature for 12-24 hours.

-

Work-up and Purification: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture to remove any precipitated urea byproduct. Wash the filtrate with 1N HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Biological Activity: A Focus on Anti-inflammatory and Analgesic Effects

Derivatives of this compound have demonstrated significant anti-inflammatory and analgesic properties in various preclinical models.

Anti-inflammatory Activity

The anti-inflammatory potential of these compounds is often evaluated using the carrageenan-induced paw edema model in rodents, a classic and reliable assay for acute inflammation.[2] In this model, the injection of carrageenan into the paw induces a localized inflammatory response characterized by edema, which can be quantified over time. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Several studies have shown that certain derivatives of the 1,4-benzodioxan class exhibit anti-inflammatory activity comparable or even superior to that of the widely used NSAID, ibuprofen.[1]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [2][3][4]

-

Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) for at least one week under standard laboratory conditions (22 ± 2 °C, 12 h light/dark cycle) with free access to food and water.

-